2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the quinoline core with the thiadiazole ring and the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, resulting in altered cellular signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Lacks the methyl group on the thiadiazole ring.
2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxylate: Ester derivative instead of carboxamide.
2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-sulfonamide: Sulfonamide derivative instead of carboxamide.
Uniqueness
The presence of the 5-methyl-1,3,4-thiadiazol-2-yl group and the carboxamide functionality in 2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide may confer unique biological activities and chemical properties compared to its analogs. These structural features could influence its binding affinity, selectivity, and overall pharmacokinetic profile.
Properties
CAS No. |
6129-58-4 |
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Molecular Formula |
C19H13ClN4OS |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H13ClN4OS/c1-11-23-24-19(26-11)22-18(25)15-10-17(12-6-8-13(20)9-7-12)21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,22,24,25) |
InChI Key |
ZARJGWVFTXRPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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